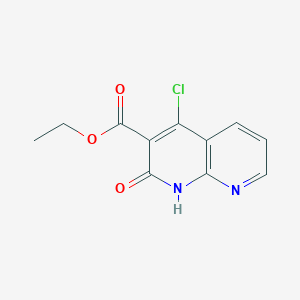![molecular formula C15H14BNO5 B13988397 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the benzoxaborole family, known for their boron-containing heterocyclic structures which exhibit a range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .
Aplicaciones Científicas De Investigación
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and leading to antimicrobial activity . Additionally, it inhibits phosphodiesterase enzymes, reducing the production of pro-inflammatory cytokines and alleviating symptoms of inflammatory skin conditions .
Comparación Con Compuestos Similares
Similar Compounds
Crisaborole: Another benzoxaborole compound used in the treatment of skin conditions like atopic dermatitis.
AN2728: A benzoxaborole derivative with similar inhibitory effects on phosphodiesterase enzymes.
Uniqueness
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzoxaborole derivatives .
Propiedades
Fórmula molecular |
C15H14BNO5 |
|---|---|
Peso molecular |
299.09 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate |
InChI |
InChI=1S/C15H14BNO5/c1-20-12-4-6-13(7-5-12)22-15(18)17-11-3-2-10-9-21-16(19)14(10)8-11/h2-8,19H,9H2,1H3,(H,17,18) |
Clave InChI |
BTKTXSTWMJDWOU-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)NC(=O)OC3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


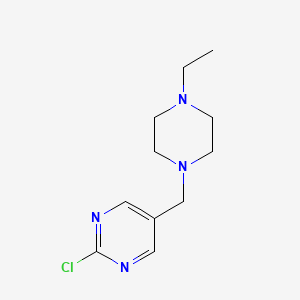
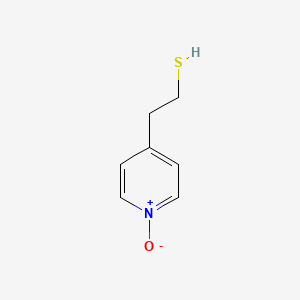

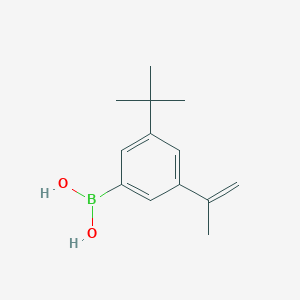
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
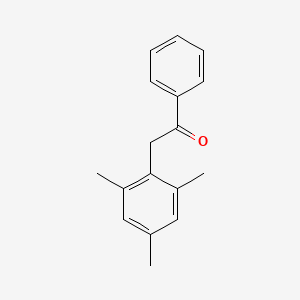
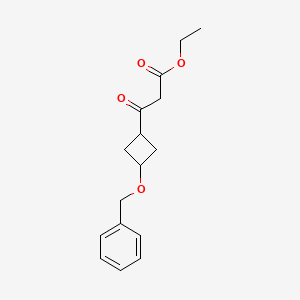
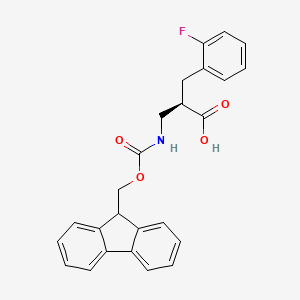
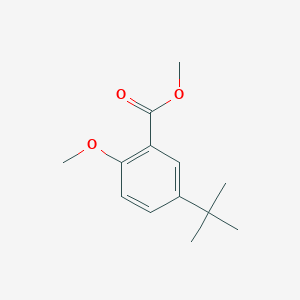
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)
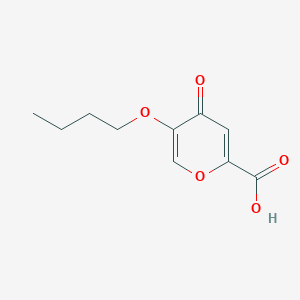
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
